molecular formula C21H18N4O6 B11063974 8-nitro-1'-phenyl-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

8-nitro-1'-phenyl-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11063974
M. Wt: 422.4 g/mol
InChI Key: OGNGFNUEJLXBRZ-UHFFFAOYSA-N
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Description

8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of a quinoline derivative with a pyrimidine derivative under acidic conditions, followed by nitration to introduce the nitro group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and substituted phenyl derivatives from substitution reactions .

Scientific Research Applications

8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the spiro structure allows for unique interactions with biological molecules. The compound may inhibit specific enzymes or interact with DNA, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

    Spiro Compounds: Other spiro compounds with different core structures.

Uniqueness

The uniqueness of 8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione lies in its combination of a spiro structure with a quinoline and pyrimidine core, along with the presence of a nitro group. This combination imparts unique chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H18N4O6

Molecular Weight

422.4 g/mol

IUPAC Name

8'-nitro-1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C21H18N4O6/c26-18-21(19(27)24(20(28)22-18)14-4-2-1-3-5-14)11-13-10-15(25(29)30)6-7-16(13)23-8-9-31-12-17(21)23/h1-7,10,17H,8-9,11-12H2,(H,22,26,28)

InChI Key

OGNGFNUEJLXBRZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2N1C3=C(CC24C(=O)NC(=O)N(C4=O)C5=CC=CC=C5)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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